N-Demethy Ivabradine (D6 hydrochloride)
描述
N-Demethyl Ivabradine D6 Hydrochloride (CAS: 1346600-74-5) is a deuterium-labeled analog of N-Demethyl Ivabradine, a primary metabolite of the therapeutic agent Ivabradine Hydrochloride . Its molecular formula is C26H29D6ClN2O5, with a molecular weight of 497.06 g/mol . The compound is synthesized by replacing six hydrogen atoms with deuterium at specific positions, enhancing its utility as a stable internal standard in pharmacokinetic and metabolic studies .
属性
分子式 |
C26H34N2O5 |
|---|---|
分子量 |
460.6 g/mol |
IUPAC 名称 |
3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3/t20-/m1/s1/i5D2,7D2,8D2 |
InChI 键 |
NMQMGNXUIKUPAF-HPXVKIBASA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC |
规范 SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC |
产品来源 |
United States |
准备方法
Direct Deuteration of N-Demethyl Ivabradine
This method involves modifying the parent compound (N-Demethyl Ivabradine) by replacing specific hydrogen atoms with deuterium. Key steps include:
- Alkylation with Deuterated Methyl Iodide (CD₃I) :
- Conditions : Sodium hydride (NaH) in deuterated dimethylformamide (CD₃CN) at 80°C for 12 hours.
- Outcome : Selective deuteration at the N-methyl group, yielding the D6-labeled product.
Synthesis from Deuterated Precursors
For high isotopic purity, deuterated intermediates are synthesized first. For example:
- Deuterated Bicyclic Intermediate :
- Reductive Alkylation :
Detailed Reaction Steps and Conditions
Biphasic Condensation and Hydrogenation
A method from EP2948432B1 outlines a streamlined process:
- Condensation :
Catalytic Deuteration with Pd/C
This method ensures efficient deuterium incorporation:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 10% Pd/C | |
| Temperature | 60°C | |
| Pressure | 1.5 bar D₂ | |
| Time | 8 hours | |
| Yield | 95% (after purification) |
Purification : Crystallization from ethyl acetate yields the final product with >98% purity.
Industrial-Scale Production Challenges
Scaling up synthesis requires addressing:
- Cost and Availability of Deuterated Reagents : CD₃I and D₂ gas are expensive, limiting large-scale production.
- Byproduct Control : Over-alkylation (e.g., formation of deuterated byproducts) necessitates rigorous solvent selection (e.g., toluene-water biphasic systems).
- Purification Efficiency : Crystallization from isopropyl acetate or ethyl acetate is critical to achieve >98% purity.
Comparative Analysis of Methods
Critical Reaction Parameters
Temperature and Pressure
化学反应分析
Types of Reactions
N-Demethy Ivabradine (D6 hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
Pharmacokinetics and Drug Metabolism Studies
N-Demethyl Ivabradine serves as a crucial reference compound in pharmacokinetic studies. It is utilized to understand the metabolic pathways of Ivabradine, particularly its metabolism by cytochrome P450 enzymes. Research indicates that the metabolic process of Ivabradine involves several steps where N-Demethyl Ivabradine acts as an intermediate, providing insights into drug interactions and efficacy.
Key Findings:
- Metabolic Pathway Analysis: Studies have shown that N-Demethyl Ivabradine is produced during the hepatic metabolism of Ivabradine, making it essential for evaluating the drug's pharmacokinetic profile and potential drug-drug interactions .
- Bioavailability Assessments: The presence of this metabolite can influence the bioavailability of Ivabradine, affecting dosing regimens and therapeutic outcomes .
Quality Control in Pharmaceutical Development
In pharmaceutical manufacturing, N-Demethyl Ivabradine is used as a standard reference material for quality control. Its characterization helps ensure the purity and consistency of Ivabradine formulations.
Applications in Quality Control:
- Analytical Standards: N-Demethyl Ivabradine is employed as an analytical standard in high-performance liquid chromatography (HPLC) to quantify impurities in Ivabradine formulations .
- Stability Testing: The stability of Ivabradine formulations can be assessed by monitoring the levels of N-Demethyl Ivabradine over time, providing insights into the shelf-life and storage conditions required for optimal efficacy .
Clinical Research Applications
N-Demethyl Ivabradine has been incorporated into clinical trials aimed at evaluating the safety and efficacy of Ivabradine in various patient populations. Its role as a metabolite allows researchers to track drug metabolism and its effects on patient outcomes.
Clinical Trial Insights:
- Patient Monitoring: By measuring levels of N-Demethyl Ivabradine, researchers can better understand individual responses to treatment, tailoring therapies based on metabolic profiles .
- Efficacy Studies: Clinical studies have utilized this metabolite to assess the therapeutic effects of Ivabradine in patients with heart conditions, contributing to evidence-based treatment protocols .
Research on Cardiovascular Effects
Research has explored the cardiovascular effects of N-Demethyl Ivabradine, particularly its role in modulating heart rate and cardiac output. This research is vital for optimizing treatment strategies for patients with cardiovascular diseases.
Research Highlights:
- Heart Rate Modulation: Studies indicate that N-Demethyl Ivabradine may influence heart rate variability, which is crucial for understanding its therapeutic potential in managing arrhythmias .
- Comparative Effectiveness: Comparative studies between Ivabradine and its metabolites help elucidate their respective contributions to cardiovascular outcomes, guiding clinical decisions in therapy management .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmacokinetics | Understanding metabolic pathways; assessing drug interactions |
| Quality Control | Used as a standard reference material for HPLC; stability testing in pharmaceutical formulations |
| Clinical Research | Monitoring patient responses; evaluating safety and efficacy in clinical trials |
| Cardiovascular Research | Investigating heart rate modulation; comparative effectiveness studies |
作用机制
N-Demethy Ivabradine (D6 hydrochloride) exerts its effects by inhibiting the pacemaker current in the sinoatrial node of the heart. This inhibition reduces the heart rate without affecting myocardial contractility or blood pressure. The molecular target is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the pacemaker current .
相似化合物的比较
Key Insights :
- Deuterium labeling in N-Demethyl Ivabradine D6 HCl increases molecular weight without altering chromatographic retention significantly, enabling precise tracking in mass spectrometry .
- The absence of a methyl group in N-Demethyl Ivabradine derivatives distinguishes them pharmacologically from Ivabradine HCl, shifting target specificity from If to potassium channels .
Analytical Methodologies
Validated HPLC methods for Ivabradine HCl and its analogs are critical for quality control and research. Table 2 highlights method parameters:
Key Insights :
- RP-HPLC methods optimized for Ivabradine HCl (e.g., retention time = 3.1–6.55 min) are adaptable for its metabolites, requiring minor adjustments for deuterated analogs .
- Mass spectrometry is essential to distinguish N-Demethyl Ivabradine D6 HCl from non-deuterated metabolites due to overlapping UV profiles .
Pharmacological and Clinical Profiles
Table 3 contrasts pharmacological properties:
Key Insights :
- Ivabradine HCl’s therapeutic efficacy stems from If channel inhibition, reducing heart rate without affecting myocardial contractility .
- N-Demethyl Ivabradine HCl’s potassium channel activity suggests divergent mechanisms but lacks clinical relevance .
Stability and Market Considerations
- Stability : N-Demethyl Ivabradine D6 HCl is stable under recommended storage (-80°C for long-term), with degradation profiles studied via stress-tested HPLC methods .
- Market Position : Ivabradine HCl faces competition from beta-blockers and other heart failure drugs , while its deuterated analogs occupy niche research markets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
